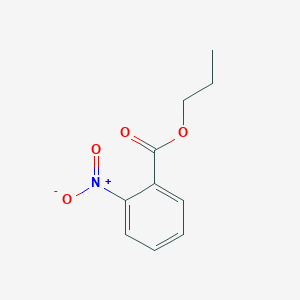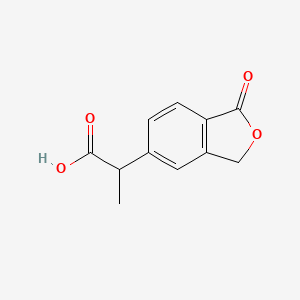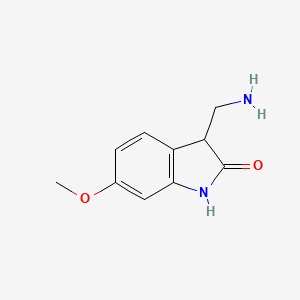
5-acetyl-N,2-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-acetyl-N,2-dimethylbenzamide is an organic compound that belongs to the class of amides It is derived from benzoic acid and features an acetyl group and two methyl groups attached to the benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-N,2-dimethylbenzamide can be achieved through several methods. One common approach involves the reaction of 2-nitro-3-methylbenzoic acid as an initial raw material. The process includes a sequence of reduction, chlorination, esterification, and ammonolysis reactions . Another method involves the condensation of o-toluidine with chloral hydrate and hydroxylamine hydrochloride to generate oxime, followed by dehydration and ring-closing under the action of concentrated sulfuric acid to obtain isatin. The isatin is then oxidized by hydrogen peroxide to generate isatoic anhydride, which undergoes ring opening by methylamine gas to obtain 2-amino-N,3-dimethylbenzamide .
Industrial Production Methods
The industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The process may include the use of mild reaction conditions, efficient catalysts, and minimal waste generation to ensure cost-effectiveness and environmental sustainability .
Análisis De Reacciones Químicas
Types of Reactions
5-acetyl-N,2-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Aplicaciones Científicas De Investigación
5-acetyl-N,2-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-acetyl-N,2-dimethylbenzamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an insecticide precursor, it acts on the ryanodine receptor, leading to muscle paralysis and death in insects . The compound’s biological activities, such as antimicrobial and antioxidant effects, are attributed to its ability to interact with cellular components and disrupt normal cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
N,N-dimethylbenzamide: A derivative with two methyl groups attached to the nitrogen atom, used as an intermediate in organic synthesis.
2-amino-5-chloro-N,3-dimethylbenzamide: An intermediate used in the synthesis of insecticides.
Uniqueness
5-acetyl-N,2-dimethylbenzamide is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
5-acetyl-N,2-dimethylbenzamide |
InChI |
InChI=1S/C11H13NO2/c1-7-4-5-9(8(2)13)6-10(7)11(14)12-3/h4-6H,1-3H3,(H,12,14) |
Clave InChI |
WWPLLRJOHFEXBB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)C)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


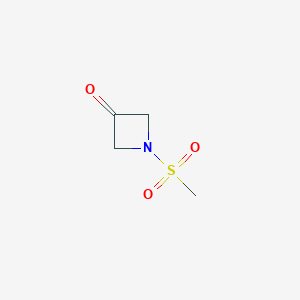
![2-methylsulfanyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13878787.png)

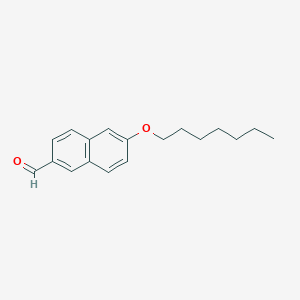
![Methyl 2-[1-(3-cyanophenyl)ethyl-methylamino]propanoate](/img/structure/B13878797.png)

![3-Thiophen-2-ylpyrazolo[1,5-a]pyridine](/img/structure/B13878808.png)

